

Dexmecamylamine: A Comprehensive Technical Guide to its Pharmacokinetics and Renal Excretion

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Compound of Interest		
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This technical guide provides an in-depth analysis of the pharmacokinetics and renal excretion of **Dexmecamylamine** (also known as TC-5214). **Dexmecamylamine** is a nicotinic channel modulator that has been investigated as a potential adjunctive therapy for major depressive disorder.[1] A critical aspect of its pharmacological profile is its primary elimination through the kidneys, with over 90% of a dose being excreted unchanged in the urine.[1] This guide synthesizes available data to offer a detailed understanding of its transit and processing within the body, with a particular focus on individuals with renal impairment.

Pharmacokinetic Profile of Dexmecamylamine

The pharmacokinetic properties of **Dexmecamylamine** are significantly influenced by renal function.[1] Studies have demonstrated that impairment in renal function leads to increased drug exposure, a prolonged elimination half-life, and decreased clearance of the drug following a single oral dose.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **Dexmecamylamine** in subjects with varying degrees of renal function.

Table 1: Dexmecamylamine Pharmacokinetic Parameters Following a Single Oral Dose



Parameter	Normal Renal Function	Mild Renal Impairment	Moderate Renal Impairment	End-Stage Renal Disease (ESRD)
Dose	8 mg	8 mg	2 mg	2 mg
Dose-Normalized AUC	-	-	~2-fold increase vs. Normal	-
Cmax	Not impacted by renal function	Not impacted by renal function	Not impacted by renal function	Not impacted by renal function
Elimination Half- life (t½)	Prolonged with impairment	Prolonged with impairment	Prolonged with impairment	Prolonged with impairment
Plasma Clearance	-	-	Decreased	Negligible

AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration. Data sourced from a single-dose, open-label, parallel-group study.[1]

Renal Excretion

The primary route of elimination for **Dexmecamylamine** is renal excretion.[1] The drug is almost completely eliminated by the kidneys, with a high percentage of the administered dose recovered unchanged in the urine.[1] Interestingly, there appears to be no discernible relationship between the renal clearance of **Dexmecamylamine** and urinary pH.[1] In patients with end-stage renal disease (ESRD), plasma clearance is negligible, indicating a near-complete reliance on renal function for elimination.[1] Hemodialysis has shown only a modest effect on reducing plasma concentrations of the drug.[1]

Experimental Protocols

The data presented in this guide is primarily derived from a single-dose, open-label, parallel-group study conducted at two centers in the USA.[1]

Study Design:

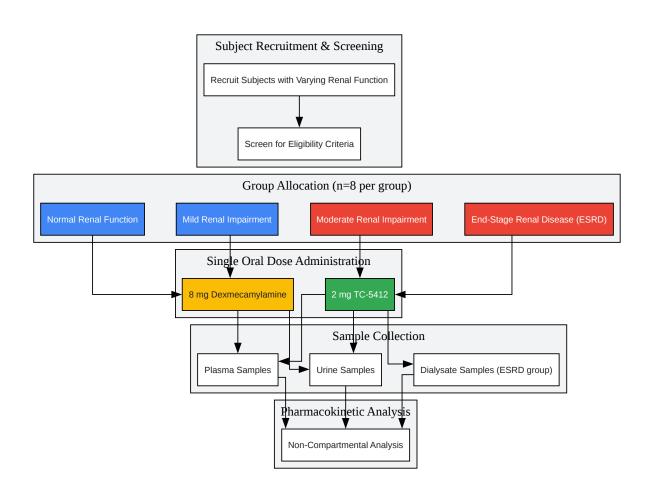
Type: Single-dose, open-label, parallel-group.[1]



- Population: Subjects with varying degrees of renal function, including those with normal function, mild impairment, moderate impairment, and end-stage renal disease (ESRD) requiring hemodialysis.[1]
- Treatment Groups: Four groups, each with eight subjects.[1]
 - Normal renal function: Single 8 mg dose of **Dexmecamylamine**.[1]
 - Mild renal impairment: Single 8 mg dose of Dexmecamylamine.[1]
 - Moderate renal impairment: Single 2 mg dose of TC-5412 (a related compound).[1]
 - End-stage renal disease (ESRD): Single 2 mg dose of TC-5412.[1]
- Pharmacokinetic Evaluation: Plasma, urine, and dialysate were analyzed to determine the pharmacokinetic profile of **Dexmecamylamine**.[1]
- Analysis Method: Non-compartmental analysis was used to evaluate the pharmacokinetic parameters.[1]

Visualizations Experimental Workflow



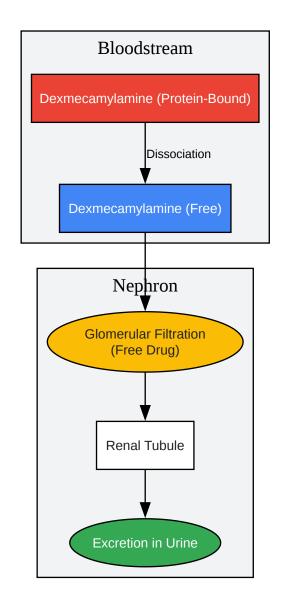


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Caption: Experimental workflow for the single-dose pharmacokinetic study.

Renal Excretion Pathway





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Caption: Simplified diagram of **Dexmecamylamine**'s renal excretion.

Conclusion

The pharmacokinetics of **Dexmecamylamine** are heavily dependent on renal function. The drug is primarily cleared from the body through renal excretion of the unchanged parent compound. In individuals with impaired renal function, there is a significant increase in drug exposure and a prolonged elimination half-life. These findings underscore the importance of considering a patient's renal function when determining appropriate dosing. For patients with severe renal impairment and ESRD, administration of **Dexmecamylamine** should be avoided



or the dose should be significantly reduced.[1] Further research into the specific transporters involved in the renal secretion of **Dexmecamylamine** could provide a more complete understanding of its disposition.

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References

- 1. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment PubMed [pubmed.ncbi.nlm.nih.gov]
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